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Poloxamers, also known as Pluronics®, are synthetic triblock copolymers composed of a

central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of

polyoxyethylene (PEO).[1][2] Their amphiphilic nature allows them to self-assemble into

micelles in aqueous solutions above a certain concentration and temperature, known as the

critical micellization concentration (CMC) and critical micellization temperature (CMT),

respectively.[1] This micellization phenomenon is central to their function as highly effective

solubilizing agents for poorly water-soluble drugs, making them invaluable excipients in

pharmaceutical formulations.[3][4]

The primary mechanism of solubilization involves the entrapment of hydrophobic drug

molecules within the PPO core of the micelle, effectively increasing the drug's apparent

solubility in the aqueous medium.[1][5] The efficiency of this process is largely dictated by the

specific grade of the Poloxamer, particularly the relative lengths of its hydrophobic PPO and

hydrophilic PEO blocks.[1] This guide provides a comparative overview of the solubilizing

capacity of different Poloxamers, supported by experimental data and detailed protocols.
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The solubilizing capacity of a Poloxamer is not absolute and depends heavily on the

physicochemical properties of the drug in question. However, general trends can be observed.

Poloxamers with a larger hydrophobic PPO block and a higher PPO/PEO ratio tend to exhibit a

greater solubilizing capacity for hydrophobic drugs.[1] The amount of drug solubilized generally

increases linearly with the concentration of the Poloxamer above its CMC.[1]

The following table summarizes the solubilization enhancement for various drugs using

different Poloxamer grades, as reported in several studies.
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Poloxamer
Grade

Drug
Carrier Ratio
(Drug:Poloxam
er)

Solubility
Enhancement

Reference

Poloxamer 407

(F127)
Tacrolimus

1:5 (Solid

Dispersion)

Higher solubility

than other

Poloxamers

tested (P188,

P237, P338)

[6]

Poloxamer 407

(F127)
Fenofibrate

- (5 wt%

Poloxamer)

>100-fold

increase
[1]

Poloxamer 407

(F127)
Piroxicam

- (with 22.5%

w/w P407)
11-fold increase [7]

Poloxamer 188

(F68)
Carbamazepine -

Highest solubility

compared to

F127, F87, and

F108

[8]

Poloxamer 188

(F68)
Lornoxicam

1:3 (Solid

Dispersion)

Significant

increase in

dissolution;

higher than 1:1

and 1:2 ratios

[9]

Poloxamer 188

(F68)
Celecoxib

1:2 (Solid

Dispersion)

Marked increase

in dissolution

rate and

efficiency

[10]

Poloxamer 188

(F68)
Tacrolimus

1:1 (Solid

Dispersion)

Resulted in

maximum

hydrophilicity and

increased

dissolution

[6]
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Accurate assessment of the solubilizing capacity of Poloxamers requires standardized

experimental procedures. The two most fundamental evaluations are the phase solubility study

and the determination of the critical micelle concentration (CMC).

Phase Solubility Study (Higuchi and Connors Method)
This method is used to determine the effect of a solubilizing agent (the Poloxamer) on the

aqueous solubility of a drug.[7]

Objective: To quantify the increase in a drug's solubility as a function of Poloxamer

concentration.

Materials:

Poorly soluble drug powder

Different Poloxamer grades (e.g., P188, P407)

Purified water or relevant buffer solution (e.g., phosphate buffer, pH 6.8)[9]

Shaking water bath or orbital shaker maintained at a constant temperature (e.g., 37 ± 0.5 °C)

[7][11]

Centrifuge

Syringe filters (e.g., 0.22 μm or 0.45 μm)

UV-Vis Spectrophotometer or HPLC system for drug quantification

Procedure:

Preparation of Poloxamer Solutions: Prepare a series of aqueous solutions of the desired

Poloxamer at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10% w/v).[7]

Drug Addition: Add an excess amount of the drug to vials containing a fixed volume (e.g., 10

mL) of each Poloxamer solution. The amount of drug should be sufficient to ensure that a

saturated solution is formed with undissolved solid remaining.[7]
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Equilibration: Seal the vials and place them in a shaking water bath set at a constant

temperature (e.g., 37 °C). Agitate the samples for a sufficient period to reach equilibrium.

This can range from 24 to 72 hours, which should be determined during preliminary testing.

[7][11][12]

Sample Separation: After equilibration, remove the vials and allow them to stand to let

undissolved particles settle. Centrifuge the samples at a high speed (e.g., 6000 rpm for 30

minutes) to pellet the excess solid drug.[7]

Filtration: Carefully withdraw the supernatant and filter it through a membrane filter (e.g.,

0.22 μm) to remove any remaining undissolved microparticles.

Quantification: Dilute the clear filtrate appropriately and analyze the concentration of the

dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at the

drug's λmax or HPLC.[7][9]

Data Analysis: Plot the solubility of the drug (Y-axis) against the concentration of the

Poloxamer (X-axis). The resulting phase solubility diagram indicates the solubilizing

efficiency of the copolymer.

Critical Micelle Concentration (CMC) Determination
The CMC is the concentration at which Poloxamer molecules begin to form micelles and is the

point where a significant increase in solubilization occurs.[13] Various methods can be used for

its determination.[14]

Objective: To determine the minimum concentration of a Poloxamer required to form micelles.

Method: Surface Tension Measurement This is a classic method for determining the CMC of

surfactants.[15]

Principle: Surfactant molecules initially accumulate at the air-water interface, causing a

decrease in the surface tension of the solution. Once the interface is saturated, the molecules

begin to form micelles in the bulk of the solution. At this point, the surface tension remains

relatively constant with further increases in Poloxamer concentration. The concentration at this

transition point is the CMC.[13][15]
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Procedure:

Prepare a series of Poloxamer solutions in purified water with concentrations spanning the

expected CMC value.

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or

Wilhelmy plate method).

Plot the measured surface tension (γ) as a function of the logarithm of the Poloxamer

concentration (log C).

The resulting plot will typically show two linear regions. The CMC is determined from the

intersection of the two lines.[15]

Visualized Experimental Workflow
The following diagram illustrates the key steps involved in a typical phase solubility study.
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Caption: Workflow for a Phase Solubility Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610159#comparative-study-of-the-solubilizing-
capacity-of-different-poloxamers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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